molecular formula C16H11F3N4O2 B11008113 2-(4-oxoquinazolin-3(4H)-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide

2-(4-oxoquinazolin-3(4H)-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide

Cat. No.: B11008113
M. Wt: 348.28 g/mol
InChI Key: BENOCEIDTLHLND-UHFFFAOYSA-N
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Description

2-(4-oxoquinazolin-3(4H)-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxoquinazolin-3(4H)-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide typically involves the following steps:

    Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Acylation Reaction: The quinazolinone core is then acylated with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like pyridine to form the acetamide derivative.

    Substitution Reaction: The final step involves the substitution of the acetamide derivative with 6-(trifluoromethyl)pyridine under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone core, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core, converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where the trifluoromethyl group can be replaced under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like sodium hydride, potassium tert-butoxide, and palladium catalysts are frequently employed.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Hydroxyquinazolinone derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-(4-oxoquinazolin-3(4H)-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling.

    Medicine: Explored for its anticancer properties, with studies showing its ability to inhibit the growth of various cancer cell lines. It also has potential anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-oxoquinazolin-3(4H)-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells and the reduction of inflammation in various biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-(4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide: Similar structure but lacks the trifluoromethyl group on the pyridine ring.

    2-(4-oxoquinazolin-3(4H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide: Similar structure but has a trifluoromethyl group on a phenyl ring instead of a pyridine ring.

    2-(4-oxoquinazolin-3(4H)-yl)-N-[6-(methyl)pyridin-3-yl]acetamide: Similar structure but has a methyl group instead of a trifluoromethyl group on the pyridine ring.

Uniqueness

The presence of the trifluoromethyl group on the pyridine ring in 2-(4-oxoquinazolin-3(4H)-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s bioavailability and efficacy in biological systems, making it a valuable candidate for drug development and other scientific research applications.

Properties

Molecular Formula

C16H11F3N4O2

Molecular Weight

348.28 g/mol

IUPAC Name

2-(4-oxoquinazolin-3-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide

InChI

InChI=1S/C16H11F3N4O2/c17-16(18,19)13-6-5-10(7-20-13)22-14(24)8-23-9-21-12-4-2-1-3-11(12)15(23)25/h1-7,9H,8H2,(H,22,24)

InChI Key

BENOCEIDTLHLND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CN=C(C=C3)C(F)(F)F

Origin of Product

United States

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